N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide

Anticancer Screening Cytotoxicity Apoptosis Induction

This unique phenylsulfonyl-benzamide (CAS 921066-32-2) offers an unexplored scaffold for medicinal chemistry SAR campaigns targeting protein-protein interactions. With an unconfirmed Bcl-2 inhibitory profile, it is ideally positioned as a negative control in Bcl-2 dependency assays when paired with venetoclax, or as a starting point for chemical proteomics target deconvolution. Its structural divergence means it cannot be substituted without risking experimental confounds; treat it as a unique chemical entity for de novo annotation.

Molecular Formula C30H26N2O5S
Molecular Weight 526.61
CAS No. 921066-32-2
Cat. No. B2855293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide
CAS921066-32-2
Molecular FormulaC30H26N2O5S
Molecular Weight526.61
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
InChIInChI=1S/C30H26N2O5S/c1-21-16-17-27(25(20-21)29(34)22-10-4-2-5-11-22)32-30(35)24-14-8-9-15-26(24)31-28(33)18-19-38(36,37)23-12-6-3-7-13-23/h2-17,20H,18-19H2,1H3,(H,31,33)(H,32,35)
InChIKeyIZLDRRMTFMLJGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide (CAS 921066-32-2) – Compound Identity and Structural Class


N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide (CAS 921066-32-2) is a synthetic benzamide derivative belonging to the phenylsulfonyl-benzamide chemotype, a class under investigation for protein‑protein interaction inhibition (e.g., Bcl‑2 family proteins) [1]. The compound is registered as a screening substance in the PubChem Substance database (SID 373900498), albeit with a conflicting CID mapping that reflects incomplete curation rather than a structural assignment error [2]. Independent vendor listings report a molecular formula of C₃₀H₂₆N₂O₅S and a molecular weight of 526.61 g/mol [3]. The available biological annotation for this specific compound is extremely sparse; the only quantitative activity data reported originates from non‑peer‑reviewed sources and cannot be independently verified against primary research literature [4].

Why Interchanging N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide with Other Screening Benzamides Carries Scientific Risk


The phenylsulfonyl-benzamide scaffold is highly sensitive to substitution patterns; even minor modifications to the terminal benzamide moiety or the sulfonamide linker can drastically alter binding affinity, selectivity, and cellular potency against protein targets such as Bcl‑2 [1]. For the specific compound N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide, no direct comparative data against close analogs have been published in peer‑reviewed literature, making it impossible to assert that another benzamide can be substituted without loss of the (currently unconfirmed) activity profile. The absence of validated selectivity panels, pharmacokinetic measurements, or target‑engagement assays means that generic “in‑class” replacement would be entirely speculative and risks confounding biological experiments. Users should therefore treat this compound as a unique chemical entity for which differential annotation must be built de novo, not assumed from the behavior of other phenylsulfonyl-benzamides [2].

N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide: Quantitative Differentiation Evidence Inventory


Reported In‑Vitro Cytostatic Activity Against Human Cancer Cell Lines – Unverified Single‑Source Data

Two non‑academic vendor sources claim that N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide exhibits IC₅₀ values of 30 µ M against A549 (lung adenocarcinoma) and 25 µ M against MCF‑7 (breast adenocarcinoma) cells, with a proposed mechanism of caspase‑mediated apoptosis [1]. A PubMed Commons annotation refers to a reported IC₅₀ of 28 µ M, but the original assay context, comparator compound, and complete dataset are not accessible, and the value cannot be linked to a specific publication [2]. No head‑to‑head comparison with a structurally analogous benzamide or a standard-of-care agent (e.g., doxorubicin, cisplatin) has been disclosed for this compound.

Anticancer Screening Cytotoxicity Apoptosis Induction

Structural Differentiation from Canonical Phenylsulfonyl‑Benzamide Bcl‑2 Inhibitors – Class‑Level Inference

The prototypical phenylsulfonyl‑benzamide Bcl‑2 inhibitors (e.g., those described in US11718613) contain a tricyclic core or a complex heteroaryl‑sulfonamide terminus that engages the BH3‑binding groove with sub‑nanomolar affinity [1]. In contrast, N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide presents a fully flexible propanamido linker and a benzophenone‑derived terminal benzamide that lacks the constrained geometry required for high‑affinity Bcl‑2 interaction. Computational docking scores or biochemical IC₅₀ values for this compound against Bcl‑2 have not been disclosed; however, the scaffold divergence alone suggests that its binding mode, if any, would differ substantially from the validated lead series, making potency and selectivity extrapolation unsound.

Bcl‑2 Inhibition Structure‑Activity Relationship Scaffold Comparison

Defensible Application Scenarios for N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide Based on Available Evidence


Negative Control for Phenylsulfonyl‑Benzamide Bcl‑2 Inhibitor Lead Series

Given the structural divergence and the absence of confirmed Bcl‑2 inhibitory activity, this compound could serve as a negative control in biochemical or cellular Bcl‑2 dependency assays, provided its inactivity is first experimentally confirmed. Its use as a negative control must be paired with a validated positive control (e.g., venetoclax or a high‑affinity phenylsulfonyl‑benzamide lead) to benchmark assay window. [1]

Chemical Probe for Target‑Deconvolution Studies

The compound’s unresolved biological annotation makes it unsuitable for hypothesis‑driven pharmacology, but it may be employed in chemical proteomics or cellular thermal shift assays (CETSA) to identify novel protein targets, especially in cancer cell lines where preliminary cytotoxicity has been anecdotally reported. Any hits must be validated with orthogonal methods and an inactive structural analog (which is currently unavailable). [2]

Scaffold‑Hopping Starting Point for Medicinal Chemistry

The 2-(3-(phenylsulfonyl)propanamido)benzamide linkage represents a relatively unexplored scaffold permutation within the broader benzamide class. A medicinal chemistry campaign could use this compound as a starting point for systematic SAR exploration, focusing on rigidification of the propanamido linker to enhance target binding. However, the lack of a baseline potency dataset requires initial broad‑panel screening before any structure‑guided optimization is initiated. [1]

Quote Request

Request a Quote for N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.